molecular formula C12H10ClNO B1346137 3-Chloro-4-phenoxyaniline CAS No. 5335-29-5

3-Chloro-4-phenoxyaniline

Cat. No.: B1346137
CAS No.: 5335-29-5
M. Wt: 219.66 g/mol
InChI Key: KFJFBKCMYYAWHI-UHFFFAOYSA-N
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Description

3-Chloro-4-phenoxyaniline is an organic compound with the molecular formula C12H10ClNO. It is characterized by the presence of a chloro group at the third position and a phenoxy group at the fourth position on an aniline ring. This compound is used in various chemical syntheses and has applications in different fields of research and industry .

Biochemical Analysis

Biochemical Properties

3-Chloro-4-phenoxyaniline plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics in the body . These interactions often involve the binding of this compound to the active site of the enzyme, leading to either inhibition or modification of the enzyme’s activity. Additionally, this compound can bind to other proteins such as albumin and transferrin, affecting their transport and distribution functions within the body .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in detoxification processes, thereby altering the cell’s response to toxic substances . It also impacts cellular metabolism by interacting with metabolic enzymes, leading to changes in the metabolic flux and the levels of various metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of this compound to the active sites of enzymes, leading to enzyme inhibition or activation . This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Studies have identified threshold doses beyond which the compound’s toxic effects become pronounced, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization in experimental settings to minimize adverse effects while achieving the desired biochemical outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes facilitate the oxidation of this compound, leading to the formation of various metabolites. The metabolic pathways of this compound also involve conjugation reactions with glutathione and other cofactors, which aid in the detoxification and excretion of the compound . These metabolic processes are crucial for maintaining cellular homeostasis and preventing the accumulation of toxic intermediates.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . For instance, albumin and transferrin play essential roles in the systemic distribution of this compound, facilitating its transport to various tissues . Additionally, the compound’s interactions with cellular transporters influence its uptake and efflux across cell membranes, affecting its intracellular localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic enzymes and proteins . Additionally, this compound can be targeted to specific subcellular compartments, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals . These localizations are essential for the compound’s role in modulating cellular processes and biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-phenoxyaniline typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 3-chloroaniline with phenol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the substitution of the chlorine atom with the phenoxy group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reaction mixture is continuously monitored and adjusted to ensure optimal conversion rates and product purity .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-phenoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Chloro-4-phenoxyaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Comparison with Similar Compounds

  • 3-Chloro-4-methoxyaniline
  • 3-Chloro-4-(4-chlorophenoxy)aniline
  • 2-Chloro-4-nitro-1-phenoxybenzene

Comparison: 3-Chloro-4-phenoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical propertiesSimilarly, the presence of additional chloro or nitro groups in other analogs can significantly alter their chemical behavior and uses .

Properties

IUPAC Name

3-chloro-4-phenoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c13-11-8-9(14)6-7-12(11)15-10-4-2-1-3-5-10/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJFBKCMYYAWHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80277571
Record name 3-CHLORO-4-PHENOXYANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80277571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5335-29-5
Record name 3-CHLORO-4-PHENOXYANILINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2914
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-CHLORO-4-PHENOXYANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80277571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 3-chloro-4-phenoxyaniline differ from other phenoxyaniline analogs in its interaction with CYP2B enzymes?

A1: The research paper highlights a key difference between this compound and other phenoxyaniline analogs in their interaction with CYP2B enzymes. While most analogs show a consistent relationship between their spectral binding constants (KS) and their ability to inhibit the enzyme (IC50), this compound demonstrates a significant discrepancy between these two values []. This suggests a more complex interaction with the enzyme that goes beyond simple binding affinity. The researchers suggest that this difference might be attributed to the influence of redox partners, such as cytochrome P450 oxidoreductase (POR) and cytochrome b5, on the binding and metabolism of this compound by CYP2B6 [].

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